molecular formula C14H17NO3 B1461552 3-[4-(Pyrrolidine-1-carbonyl)-phenyl]-propionic acid CAS No. 1018574-08-7

3-[4-(Pyrrolidine-1-carbonyl)-phenyl]-propionic acid

Cat. No.: B1461552
CAS No.: 1018574-08-7
M. Wt: 247.29 g/mol
InChI Key: SVEGSVFZKFFPEY-UHFFFAOYSA-N
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Description

3-[4-(Pyrrolidine-1-carbonyl)-phenyl]-propionic acid is a compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Pyrrolidine-1-carbonyl)-phenyl]-propionic acid typically involves the formation of the pyrrolidine ring followed by its attachment to the phenyl group and subsequent introduction of the propionic acid moiety. One common method involves the use of pyrrolidine and benzaldehyde derivatives under specific reaction conditions to form the intermediate, which is then further reacted to introduce the propionic acid group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Pyrrolidine-1-carbonyl)-phenyl]-propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction proceeds efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[4-(Pyrrolidine-1-carbonyl)-phenyl]-propionic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(Pyrrolidine-1-carbonyl)-phenyl]-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Pyrrolidine-1-carbonyl)-phenyl]-propionic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

3-[4-(pyrrolidine-1-carbonyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13(17)8-5-11-3-6-12(7-4-11)14(18)15-9-1-2-10-15/h3-4,6-7H,1-2,5,8-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEGSVFZKFFPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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